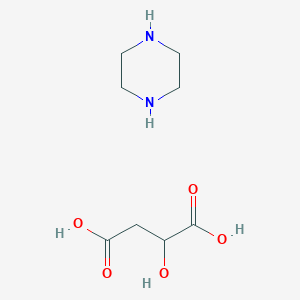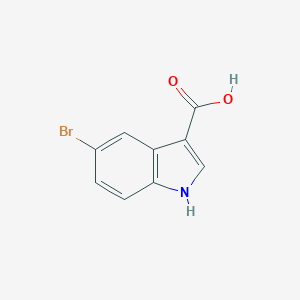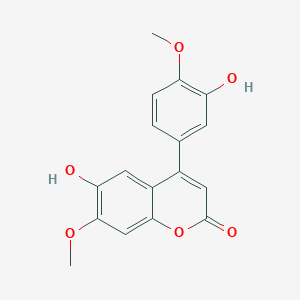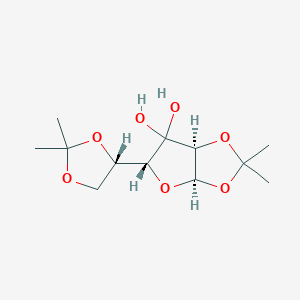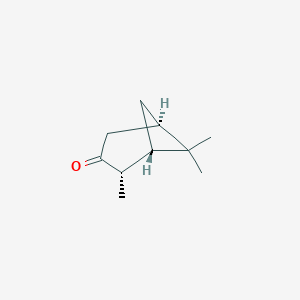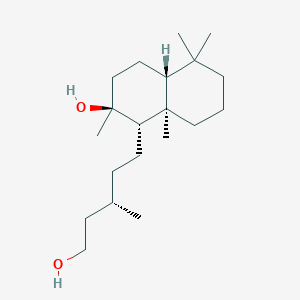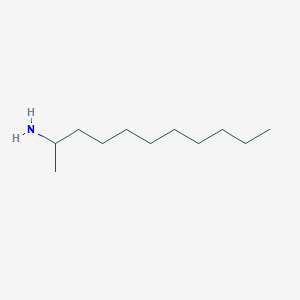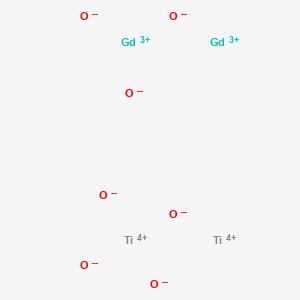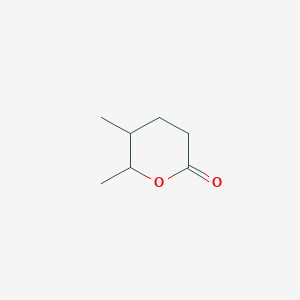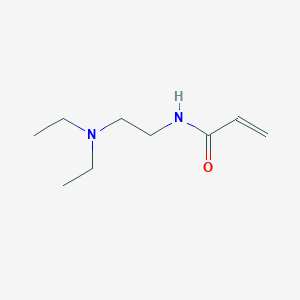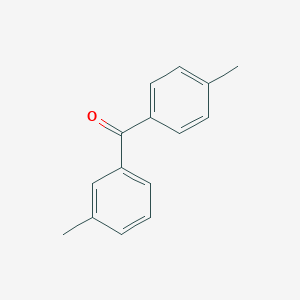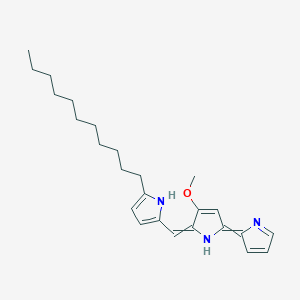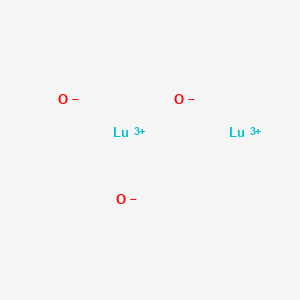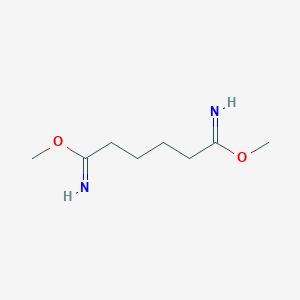
Dimethyl adipimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl adipimidate (DMA) is a chemical compound that is widely used in scientific research for its ability to crosslink proteins and other biomolecules. DMA is a bifunctional crosslinker that contains two reactive imidoester groups, which can react with primary amines on proteins to form covalent bonds. DMA has been used in various research fields, including biochemistry, cell biology, and immunology, to study protein-protein interactions, protein structure, and protein function.
Applications De Recherche Scientifique
Inhibition of Sickle Cell Sickling
- pH Influence on Anti-Sickling Effects : DMA, a bifunctional imidoester, has shown effectiveness in inhibiting sickling in vitro. The reaction conditions have been optimized to inhibit sickling without impairing cell deformability, with a significant focus on pH levels (Pennathur-Das et al., 1984).
- Prolongation of Sickle Cell Survival : DMA has been found to significantly prolong the survival of sickle cells, although immune sensitization can compromise this benefit. This underscores its potential in sickle cell therapy, subject to addressing immunogenicity concerns (Guis et al., 1984).
- Mechanism of Antisickling Action : DMA's mechanism of action includes increasing deoxygenated sickle hemoglobin solubility and oxygen affinity. It reacts with hemoglobin S inside sickle erythrocytes to inhibit the aggregation process, thus preventing sickling (Waterman et al., 1975).
Protein and Nucleic Acid Research
- Cross-Linking in Protein Studies : DMA has been used to study proximity relations between proteins in Escherichia coli, specifically in the ribosomal subunits, indicating its utility in protein-protein interaction studies (Expert-Bezancon et al., 1976).
- Nucleic Acid Extraction : In a novel application, DMA has been employed in a silicon microfluidic system for the purification and extraction of nucleic acids, highlighting its potential in lab-on-a-chip technologies (Shin et al., 2014).
Hemoglobin Modification
- Modification of Hemoglobin Properties : DMA's interaction with hemoglobin A has been shown to increase oxygen affinity, which has implications for understanding hemoglobin function and potential therapeutic applications (Pennathur-Das et al., 1979).
Cellular Studies
- Effect on Red Blood Cell Transport and Shape : DMA's influence on potassium transport and shape change in red blood cells from sickle cell patients demonstrates its potential for therapeutic applications in sickle cell disease (Gibson et al., 2000).
Propriétés
Numéro CAS |
13139-70-3 |
|---|---|
Nom du produit |
Dimethyl adipimidate |
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
dimethyl hexanediimidate |
InChI |
InChI=1S/C8H16N2O2/c1-11-7(9)5-3-4-6-8(10)12-2/h9-10H,3-6H2,1-2H3 |
Clé InChI |
ZLFRJHOBQVVTOJ-UHFFFAOYSA-N |
SMILES |
COC(=N)CCCCC(=N)OC |
SMILES canonique |
COC(=N)CCCCC(=N)OC |
Synonymes |
Adipimate, Dimethyl Adipimidate, Dimethyl Adipinamidate, Dimethyl Dimethyl Adipimate Dimethyl Adipimidate Dimethyl Adipinamidate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



